6-Ethyl-1,3-benzothiazol-2-amine - 21224-16-8

6-Ethyl-1,3-benzothiazol-2-amine

Catalog Number: EVT-288385
CAS Number: 21224-16-8
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. They are commonly found in natural products and synthetic compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazoles with various reagents, such as aldehydes, ketones, carboxylic acids, and their derivatives. These reactions typically proceed through condensation, cyclization, or substitution reactions. [, , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives significantly influences their properties and biological activities. Structural modifications, such as the introduction of substituents on the benzene or thiazole rings, can alter their electronic distribution, conformation, and intermolecular interactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

The mechanism of action of benzothiazole derivatives varies depending on their specific structure and biological activity. Some derivatives have been shown to inhibit enzymes, interact with receptors, or possess antioxidant properties. [, , , , , , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as melting point, boiling point, solubility, and spectroscopic characteristics, are crucial for their characterization, purification, and formulation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Applications
  • Medicinal Chemistry: Antibacterial, [, ] antifungal, [, ] anticancer, [, ] anti-inflammatory, [, ] and neuroprotective agents. []
  • Materials Science: Liquid crystals, [] dyes, [] and fluorescent probes. []
  • Agricultural Chemistry: Herbicides [] and fungicides. []

N-(1-Thien-2-Ylmethylene)-1,3-benzothiazol-2-amine

Compound Description: This compound serves as a neutral carrier in a plasticized membrane sensor for Holmium (III) ions. The sensor demonstrates a Nernstian response for Holmium (III) ions within a specific concentration range. []

Relevance: N-(1-Thien-2-Ylmethylene)-1,3-benzothiazol-2-amine shares the core 1,3-benzothiazol-2-amine structure with 6-Ethyl-1,3-benzothiazol-2-amine. The difference lies in the substitution at the 2-amino group, where the former possesses a thienylmethylene substituent, unlike the ethyl group in the latter. This structural similarity highlights the versatility of the benzothiazole scaffold for metal ion sensing applications. []

6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine

Compound Description: This series of compounds, containing both benzothiazole and thiazole moieties, were designed and evaluated for their targeted activity against colon cancer cell lines (HCT-116, HCT15, and HT29). These compounds exhibited promising anticancer properties. []

Relevance: Although not directly substituted with an ethyl group like 6-Ethyl-1,3-benzothiazol-2-amine, the 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine series highlights the significance of halogen and other substitutions on the benzothiazole core for anticancer activity. []

N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine and Fluoro & Nitro Substituted Derivatives

Compound Description: These substituted Schiff base derivatives, synthesized from fluoro and nitro substituted benzothiazol-2-amine with various aryl aldehydes, were investigated for in-vitro anthelmintic and anti-microbial activities. []

Relevance: This series, particularly the parent compound N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine, shares the 1,3-benzothiazol-2-amine core with 6-Ethyl-1,3-benzothiazol-2-amine. The variations in substituents at the 2-amino group and the introduction of fluoro and nitro groups on the benzothiazole ring emphasize the potential of modifying this scaffold for developing compounds with anthelmintic and antimicrobial properties. []

N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine

Compound Description: The crystal structure of this compound reveals that the 2-aminobenzothiazole and propyne groups are not coplanar. The structure is stabilized by intermolecular hydrogen bonds and other interactions. []

Relevance: N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine shares the basic 1,3-benzothiazol-2-amine scaffold with 6-Ethyl-1,3-benzothiazol-2-amine, differing only in the 2-amino substituent. This comparison underscores the impact of different substituents on the conformational preferences and crystal packing of these benzothiazole derivatives. []

6-Bromo-1,3-benzothiazol-2-amine

Compound Description: This compound exhibits a near-planar structure. The crystal packing is characterized by N—H⋯N and N—H⋯Br hydrogen bonds forming sheets, along with weak aromatic π–π stacking interactions. []

Relevance: Although lacking an ethyl group, 6-Bromo-1,3-benzothiazol-2-amine showcases the importance of halogen substitutions on the benzothiazole core, similar to 6-Ethyl-1,3-benzothiazol-2-amine. The presence of a bromine atom instead of an ethyl group at the 6-position emphasizes the structural diversity possible within this class of compounds. []

6-Methoxy-1,3-benzothiazol-2-amine

Compound Description: This compound demonstrates a nearly planar structure, with the methoxy group lying almost coplanar with the benzothiazole ring. The crystal structure is dominated by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming chains along the b axis. []

Relevance: Similar to 6-Ethyl-1,3-benzothiazol-2-amine, this compound emphasizes the relevance of substitutions at the 6-position of the benzothiazole ring. Replacing the ethyl group with a methoxy group provides insight into the influence of different substituents on intermolecular interactions and crystal packing. []

N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine

Compound Description: This compound, synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene, highlights the synthesis of novel benzothiazole derivatives. [, ]

Relevance: Although the 6-position of the benzothiazole ring is unsubstituted in N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, it shares the core structure with 6-Ethyl-1,3-benzothiazol-2-amine. This commonality underscores the possibility of employing 6-Ethyl-1,3-benzothiazol-2-amine as a precursor for synthesizing diverse benzothiazole derivatives via similar condensation reactions. [, ]

1,3-Benzothiazol-2-amine

Compound Description: This compound serves as a fundamental building block for various benzothiazole derivatives. Its crystal structure reveals the formation of dimers through N—H⋯N hydrogen bonds, which further extend into a two-dimensional network. []

Relevance: 1,3-Benzothiazol-2-amine represents the core structure of 6-Ethyl-1,3-benzothiazol-2-amine, highlighting its role as a key starting material for synthesizing more complex benzothiazole derivatives, including 6-Ethyl-1,3-benzothiazol-2-amine. Understanding its properties and reactivity is crucial for developing new compounds with potentially valuable applications. []

N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine

Compound Description: The crystal structure of this thiophene-derived Schiff base compound shows a slight rotation between the thiophene and benzothiazole rings. The structure is stabilized by weak C—H⋯S hydrogen bonds and π–π interactions. []

Relevance: Similar to 6-Ethyl-1,3-benzothiazol-2-amine, this compound demonstrates the potential for modifying the 2-amino position of 1,3-benzothiazol-2-amine with various heterocyclic rings. The thiophene ring substitution in this case offers insights into potential structure-activity relationships within this class of compounds. []

AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) Acetonitrile)

Compound Description: AS601245 acts as a c-Jun NH2-terminal protein kinase (JNK) inhibitor and exhibits neuroprotective properties in various models of cerebral ischemia. []

Relevance: Although structurally more complex than 6-Ethyl-1,3-benzothiazol-2-amine, AS601245 incorporates the 1,3-benzothiazol-2-yl moiety as a central structural element. This inclusion highlights the potential of 1,3-benzothiazol-2-amine derivatives, including 6-Ethyl-1,3-benzothiazol-2-amine, as building blocks for designing molecules with potent biological activities. []

1-(1,3-Benzothiazol-2-yl)-3-(R-benzoylthiourea) Derivatives

Compound Description: This series of compounds, featuring various electron-withdrawing substituents (R) on the benzoylthiourea ring, were synthesized and investigated for their electronic properties and hydrogen bonding capabilities using DFT calculations. []

Relevance: This study emphasizes the potential of incorporating the 1,3-benzothiazol-2-yl moiety, also present in 6-Ethyl-1,3-benzothiazol-2-amine, into larger molecular frameworks with tunable electronic properties. []

1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-alkyl carbamates

Compound Description: These derivatives were designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors and were found to be potent pseudo-irreversible inhibitors. []

Relevance: The presence of the 6-Fluoro-1,3-benzothiazol-2-yl group in these carbamates, in contrast to the 6-Ethyl-1,3-benzothiazol-2-amine, highlights the importance of halogen substitutions on the benzothiazole core for enzyme inhibition. []

N-(1,3-Benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine (2-Amdz)

Compound Description: This synthetic compound was investigated for its influence on antioxidant vitamin levels (A, E, and C) and malondialdehyde (MDA) in rats. The study found that 2-Amdz administration led to a significant decrease in vitamin levels and an increase in MDA levels. []

Relevance: Sharing the 1,3-benzothiazol-2-yl moiety with 6-Ethyl-1,3-benzothiazol-2-amine, 2-Amdz underscores the potential biological impact of even small structural modifications on the benzothiazole scaffold. This example highlights the need for careful consideration of structure-activity relationships when exploring the therapeutic potential of this class of compounds. []

N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

Compound Description: These two compounds, synthesized from 2-aminobenzothiazole and substituted benzoyl chloride, were investigated for their crystal structures, thermal stability, and biological activities. They were found to exhibit antibacterial and antifungal activities. []

Relevance: These compounds demonstrate the potential of utilizing the 1,3-benzothiazol-2-yl group, also found in 6-Ethyl-1,3-benzothiazol-2-amine, for generating novel compounds with diverse biological properties. The incorporation of benzamide moieties and halogen substitutions showcases the structural diversity achievable within this class. []

6-(3,4-Difluorobenzoyl)-3-[2-(4-pyridyl)ethyl]-1,3-benzothiazol-2(3H)-one

Compound Description: This benzothiazolinone derivative possesses potential pharmacological activity. The molecule adopts a non-planar conformation, and the crystal structure reveals the presence of an intramolecular hydrogen bond involving the carbonyl oxygen atom. []

Relevance: Although not an amine derivative like 6-Ethyl-1,3-benzothiazol-2-amine, this compound shares the benzothiazole core structure. It showcases the potential of functionalizing the benzothiazole ring system with various substituents, such as difluorobenzoyl and pyridylethyl groups, to develop compounds with potential pharmacological applications. []

Properties

CAS Number

21224-16-8

Product Name

6-Ethyl-1,3-benzothiazol-2-amine

IUPAC Name

6-ethyl-1,3-benzothiazol-2-amine

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

XSDOQGXRBLPHHU-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N=C(S2)N

Solubility

26.7 [ug/mL]

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.